molecular formula C6H11Cl2N3 B1433608 5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride CAS No. 1803598-82-4

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Cat. No. B1433608
M. Wt: 196.07 g/mol
InChI Key: BACLCIRYVLZUPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride, also known as 5-CM-PPT-HCl, is an organic compound that is used in a wide variety of scientific research applications. It is a versatile compound that is used in a variety of laboratory experiments, including those related to drug development and biochemistry. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-CM-PPT-HCl.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of Triazole Derivatives : A study by Tatyana et al. (2019) focused on synthesizing and evaluating the physical-chemical properties of triazole derivatives. They synthesized a series of alkil-2-((5-phenethyl-4-R-1,2,4-triazole-3-yl)thio) acet(propan,benz)imidates, confirming their structure using 1H NMR spectroscopy and other methods (Tatyana et al., 2019).
  • Microwave-Assisted Synthesis : Tan et al. (2017) reported a new microwave-assisted synthesis method for 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, demonstrating a novel approach to creating diverse triazole compounds (Tan et al., 2017).
  • Intermediate for Preparing Pesticides : Ying (2004) described the synthesis of 1-(chloromethyl)-1,2,4-triazole hydrochloride salt as an important intermediate in pesticide preparation, highlighting its practical applications in agriculture (Ying, 2004).

Biomedical Applications

  • Potential as a Human 11β-HSD1 Inhibitor : Koike et al. (2019) synthesized novel triazole derivatives as inhibitors of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), a target for treating type 2 diabetes. Their research demonstrates the biomedical potential of triazole compounds (Koike et al., 2019).
  • Antifungal Activity : Lima-Neto et al. (2012) synthesized 1,2,3-triazole derivatives and evaluated their in vitro antifungal activity, indicating the potential use of these compounds in treating fungal infections (Lima-Neto et al., 2012).

Material Science Applications

  • Energetic Salts Synthesis : Wang et al. (2007) prepared triazolyl-functionalized monocationic energetic salts, exploring the chemistry of triazoles in the context of material science (Wang et al., 2007).

properties

IUPAC Name

5-(chloromethyl)-1-propan-2-yl-1,2,4-triazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClN3.ClH/c1-5(2)10-6(3-7)8-4-9-10;/h4-5H,3H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACLCIRYVLZUPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 2
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 3
Reactant of Route 3
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 4
Reactant of Route 4
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 5
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride
Reactant of Route 6
Reactant of Route 6
5-(chloromethyl)-1-(propan-2-yl)-1H-1,2,4-triazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.